Relevance: This compound is structurally related to 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide through the shared anthraquinone core and modifications at the 1 and 2 positions. The difference lies in the substituents at these positions, with 1-amino-9,10-dioxo-4-phenylamino-9,10-dihydroanthracene-2-carbonitrile having an amino group at position 1, a phenylamino group at position 4, and a nitrile group at position 2, while the main compound features a nitro group at position 1 and a carboxamide group at position 2. The presence of the phenylamino group at position 4 in both compounds highlights the exploration of this substitution for potential biological activity. []
Compound Description: This compound is similar to the previous one but bears an additional cyano group at the 3-position. This modification significantly influences its reactivity with nucleophiles, leading to diverse substitution patterns and ring formations, ultimately resulting in a wider array of anthraquinone derivatives with potential biological activities. []
Compound Description: This compound is a potent and selective inhibitor of human Ectonucleoside Triphosphate Diphosphohydrolase 2 (NTPDase2) with an IC50 of 539 nM []. It exhibits a non-competitive inhibition type [].
Relevance: This compound is structurally related to 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide by sharing an anthraquinone core. Both compounds feature modifications at positions 1, 2, and 4. PSB-16131 has an amino group at position 1, a sulfonate group at position 2, and a (9-phenanthryl)amino substituent at position 4. These structural similarities, particularly the presence of an amino group at position 1 and an aromatic substituent at position 4, highlight the importance of these structural motifs for the biological activity of these anthraquinone derivatives, even though the substituent at position 2 and its biological target differ from 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide. []
Compound Description: PSB-2020 is a highly potent inhibitor of human NTPDase2, demonstrating an IC50 of 551 nM [].
Relevance: Structurally similar to 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, PSB-2020 possesses an anthraquinone core with modifications at positions 1, 2, and 4. While 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has a nitro group at position 1 and a carboxamide group at position 2, PSB-2020 features an amino group at position 1, a sulfonate group at position 2, and a more complex (3-chloro-4-phenylsulfanyl)phenylamino substituent at position 4. The shared anthraquinone core and the presence of an amino group at position 1 and an aromatic substituent at position 4 in both compounds highlight their structural relationship and the exploration of similar structural motifs for potential biological activities, even though their specific substituents and target proteins differ. []
Compound Description: PSB-1011 stands out as the most potent inhibitor of human NTPDase3 identified in the study, exhibiting an IC50 value of 390 nM []. It acts as a mixed-type inhibitor [].
Relevance: Structurally related to 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, PSB-1011 shares the core anthraquinone structure and substitutions at positions 1, 2, and 4. The key distinction lies in the specific substituents. While the primary compound has a nitro group at position 1 and a carboxamide group at position 2, PSB-1011 features an amino group at position 1, a sulfonate group at position 2, and a more complex [3-(4,6-dichlorotriazin-2-ylamino)-4-sulfophenyl]amino substituent at position 4. This structural similarity, particularly the shared anthraquinone core and the amino group at position 1, highlights the exploration of common structural motifs for biological activity. The presence of different substituents at other positions reflects the fine-tuning of these molecules for specific interactions with target proteins, leading to diverse pharmacological profiles. []
Compound Description: PSB-2046 is another potent inhibitor of human NTPDase3, exhibiting an IC50 value of 723 nM [].
Relevance: PSB-2046 is structurally related to 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide. Both compounds share the anthraquinone core structure and have substituents at positions 1, 2, and 4. PSB-2046 has an amino group at position 1, a sulfonate group at position 2, and a (3-carboxy-4-hydroxyphenyl)amino group at position 4, making it structurally similar to 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, which features a nitro group at position 1 and a carboxamide group at position 2. []
Compound Description: This compound is an anthraquinone derivative with a benzamide substituent at position 2. It acts as an inhibitor of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) entry []. Unlike other inhibitors targeting the early stages of viral entry, this compound demonstrates a unique mechanism by preventing the fusion of the viral membrane with the host cellular membrane [].
Relevance: This compound is structurally related to 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide through the common anthraquinone core. While 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has a nitro group at position 1 and a carboxamide group at position 2, 1,6,8-trihydroxy-3-methoxy-9,10-dioxo-9,10-dihydroanthracene showcases substitutions solely on the anthraquinone ring system with hydroxyl groups at positions 1, 6, and 8, and a methoxy group at position 3. This structural comparison emphasizes the significance of the anthraquinone scaffold in various chemical contexts and the exploration of different substitution patterns to achieve specific properties and biological activities. []
Compound Description: PSB-16133 is the most potent compound within its series, acting as an antagonist for the UTP-activated P2Y4 receptor with an IC50 value of 233 nM []. It exhibits selectivity for the P2Y4 receptor over other P2Y receptor subtypes and is believed to act as an allosteric antagonist [].
Relevance: This compound shares structural similarities with 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, primarily the anthraquinone core and the presence of substituents at the 1, 2, and 4 positions. Notably, both compounds feature an amino group at the 1-position and an aromatic substituent at the 4-position. The key difference lies in the substituent at position 2, where PSB-16133 has a sulfonate group while 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has a carboxamide group. These subtle differences in structure contribute to their distinct pharmacological profiles and target receptor specificities. []
Compound Description: PSB-1011 is a highly potent and selective antagonist for the P2X2 receptor, demonstrating an IC50 value of 79 nM []. It exhibits a competitive mechanism of action, with a pA2 value of 7.49, indicating its ability to compete with ATP for binding to the receptor []. It shows high selectivity for P2X2 over other P2X receptor subtypes, being more than 100-fold selective over P2X4, P2X7, and several P2Y receptor subtypes, including P2Y2, P2Y4, P2Y6, and P2Y12 []. It also displays moderate selectivity over P2X1 and P2X3 receptors, being more than 5-fold selective []. Furthermore, PSB-1011 exhibits a 13-fold higher potency at the homomeric P2X2 receptor compared to the heteromeric P2X2/3 receptor [].
Relevance: This compound is structurally similar to 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, sharing the anthraquinone core. The differences reside in the substituents at positions 1, 2, and 4. While the main compound has a nitro group at position 1 and a carboxamide at position 2, PSB-1011 features an amino group at position 1 and sulfonate groups at positions 2 and within the substituent at position 4. This compound's high potency and selectivity make it a valuable tool for studying the P2X2 receptor and its role in physiological and pathological conditions. []
Compound Description: Unlike the previously mentioned antagonists, PSB-10129 acts as a positive modulator of ATP effects at P2X2 receptors []. It enhances the ATP-elicited current, resulting in an EC50 value of 489 nM [].
Compound Description: This anthraquinone derivative acts as a potent inhibitor of rat ecto-5'-nucleotidase (eN), exhibiting a Ki value of 260 nM [].
Relevance: This compound shares a structural resemblance with 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, characterized by the presence of an anthraquinone core and substitutions at the 1, 2, and 4 positions. Notably, both compounds feature an amino group at the 1-position. The primary difference lies in the substituents at positions 2 and 4. PSB-0952 has a sulfonate group at position 2 and a (4-fluoro-2-carboxyphenyl)amino group at position 4, while 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has a carboxamide group at position 2 and a nitro group at position 1. []
Compound Description: This compound is a highly potent competitive antagonist at the human P2Y12 receptor, with a pA2 value of 9.8 []. This indicates that it effectively blocks the action of P2Y12 receptor agonists by competing for the same binding site on the receptor.
Relevance: PSB-0739 is structurally related to 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide through a shared anthraquinone core and modifications at the 1, 2, and 4 positions. Both compounds feature an amino group at the 1-position and a sulfonate group at the 2-position. The difference lies in the 4-position substituent, where PSB-0739 has a (4-phenylamino-3-sulfophenyl)amino group, while the compound of interest has a nitro group. []
Compound Description: This compound is an anthraquinone derivative that acts as a P2Y12 receptor antagonist. Unlike other related antagonists that show reduced potency at the R256A-mutant receptor, PSB-0826 maintains similar pKB values at both the wild-type (8.4) and R256A-mutant receptors (8.3) []. This finding suggests that the sulfonic acid residue at ring D, which is absent in PSB-0826, plays a role in the interaction of other antagonists with the Arg256 residue of the human P2Y12 receptor [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.